

Ro 64-5229 CAS number 246852-46-0.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700

[Get Quote](#)

An In-depth Technical Guide to **Ro 64-5229** (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 64-5229 is a potent and selective small molecule tool compound widely utilized in pharmacological research. While some commercial suppliers have anachronistically listed it as a histamine H3 receptor inverse agonist, the vast body of scientific literature has definitively characterized **Ro 64-5229** as a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2).[1][2] Functionally, it operates as a negative allosteric modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling and for investigating the therapeutic potential of modulating this G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental properties of **Ro 64-5229** are summarized below. These data are critical for preparing stock solutions and for use in experimental settings.

Property	Value	Reference(s)
CAS Number	246852-46-0	
Chemical Name	(Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole	
Molecular Formula	C ₁₇ H ₁₉ Cl ₂ N ₃ O	
Molecular Weight	352.26 g/mol	
Purity	≥98% (by HPLC)	
Solubility	DMSO (≤100 mM), Ethanol (≤100 mM)	
SMILES	<chem>ClC1=CC=CC(Cl)=C1/C(OC2CCCCC2)=C/N3N=CN=C3</chem>	
InChI Key	STCVFKBRXOEQRF-YBEGLDIGSA-N	

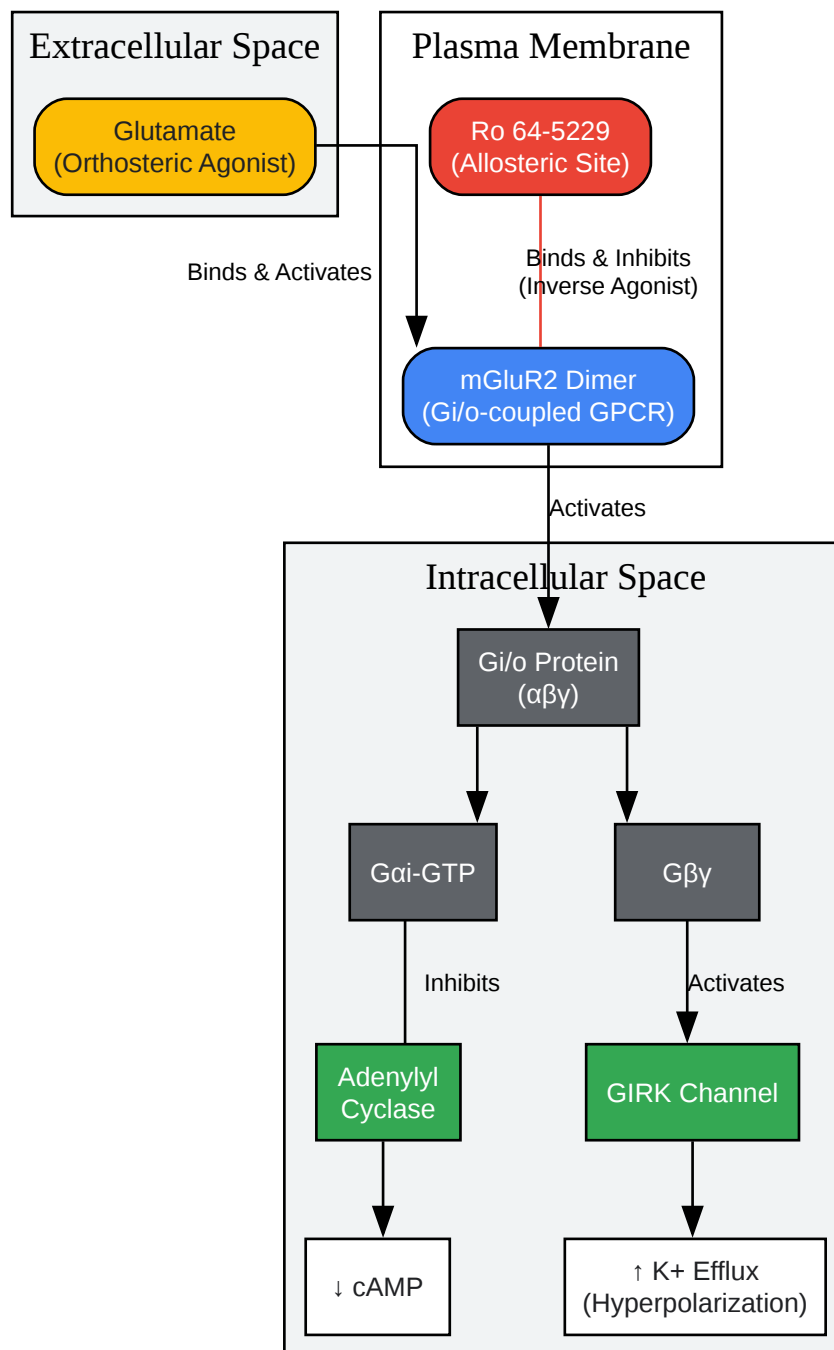
Mechanism of Action and Signaling Pathway

Ro 64-5229 exerts its effects by binding to an allosteric site on the mGluR2, a site topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds. The mGluR2 is a class C GPCR that forms constitutive homodimers and couples primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGluR2 receptor complex undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G α i/o subunit. This leads to the dissociation of the G-protein into G α i/o-GTP and G $\beta\gamma$ subunits, which mediate downstream signaling. The primary effect of G α i/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunit can directly modulate the activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

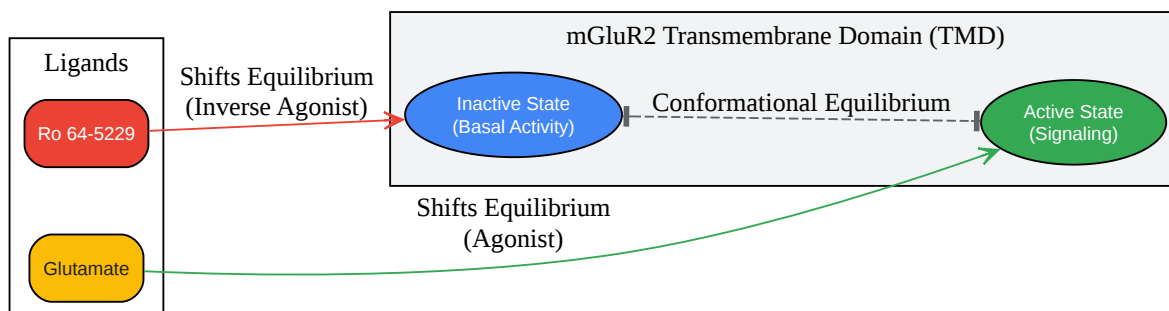
Ro 64-5229, as a Negative Allosteric Modulator (NAM), binds to the transmembrane domain (TMD) of the receptor and stabilizes a conformation that is non-conductive to G-protein

activation. This action not only antagonizes the effect of glutamate but also reduces the receptor's basal, ligand-independent activity, a characteristic known as inverse agonism.



[Click to download full resolution via product page](#)

Caption: mGluR2 signaling pathway and site of action for **Ro 64-5229**.



[Click to download full resolution via product page](#)

Caption: Ro 64-5229 acts as an inverse agonist, stabilizing the inactive state.

Quantitative Pharmacological Data

The potency of **Ro 64-5229** has been quantified in several functional and biophysical assays. The data highlights its sub-micromolar activity at the mGluR2 receptor.

Parameter	Value	Assay	System	Reference(s)
IC ₅₀	0.11 μ M (110 nM)	[³⁵ S]GTPyS Binding	Membranes from mGluR2-expressing cells	
IC ₅₀	533 nM	[³⁵ S]GTPyS Binding	Membranes from rat mGluR2 transfected cells	
EC ₅₀	2.1 \pm 0.2 μ M	Inter-Transmembrane Domain (TMD) FRET	Live HEK 293T cells	
Glutamate EC ₅₀ Shift	Shifts to 17.2 μ M	Inter-CRD FRET	Live HEK 293T cells (in presence of 10 μ M Ro 64-5229)	

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **Ro 64-5229**.

[³⁵S]GTPyS Binding Assay

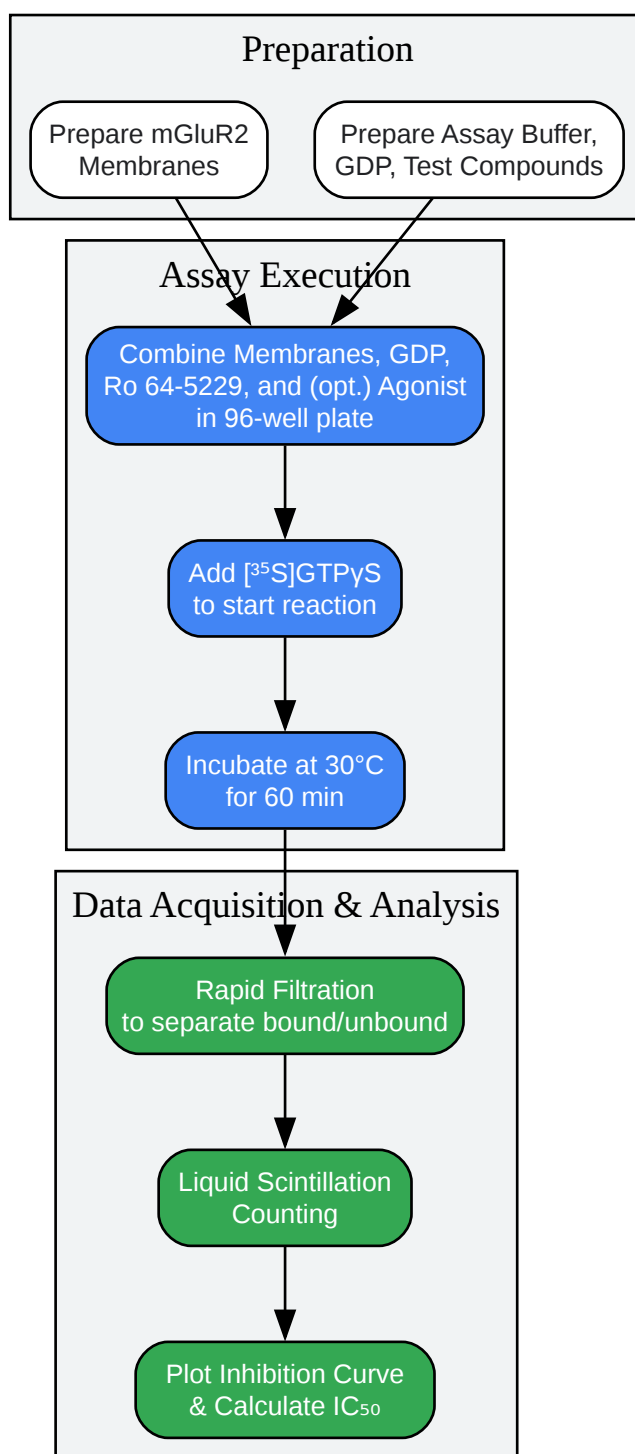
This functional assay measures the activation of G-proteins by the receptor. As an inverse agonist, **Ro 64-5229** inhibits both basal and agonist-stimulated [³⁵S]GTPyS binding.

Objective: To quantify the ability of **Ro 64-5229** to inhibit G-protein activation.

Methodology:

- Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human or rat mGluR2.
- Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

- Reaction Mixture: In a 96-well plate, combine:
 - Cell membranes (5-20 μg protein/well).
 - Saponin (10 $\mu\text{g}/\text{mL}$) to permeabilize membranes.
 - GDP (e.g., 30 μM) to ensure G-proteins are in the inactive state.
 - Varying concentrations of **Ro 64-5229**.
 - (Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 μM) to measure antagonism.
- Initiation: Add [^{35}S]GTP γ S (e.g., 0.1 nM) to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B).
- Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of inhibition against the log concentration of **Ro 64-5229** and fit the data to a four-parameter logistic equation to determine the IC_{50} value.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the $[^{35}\text{S}]\text{GTPyS}$ binding assay.

Live-Cell FRET and Electrophysiology Assays

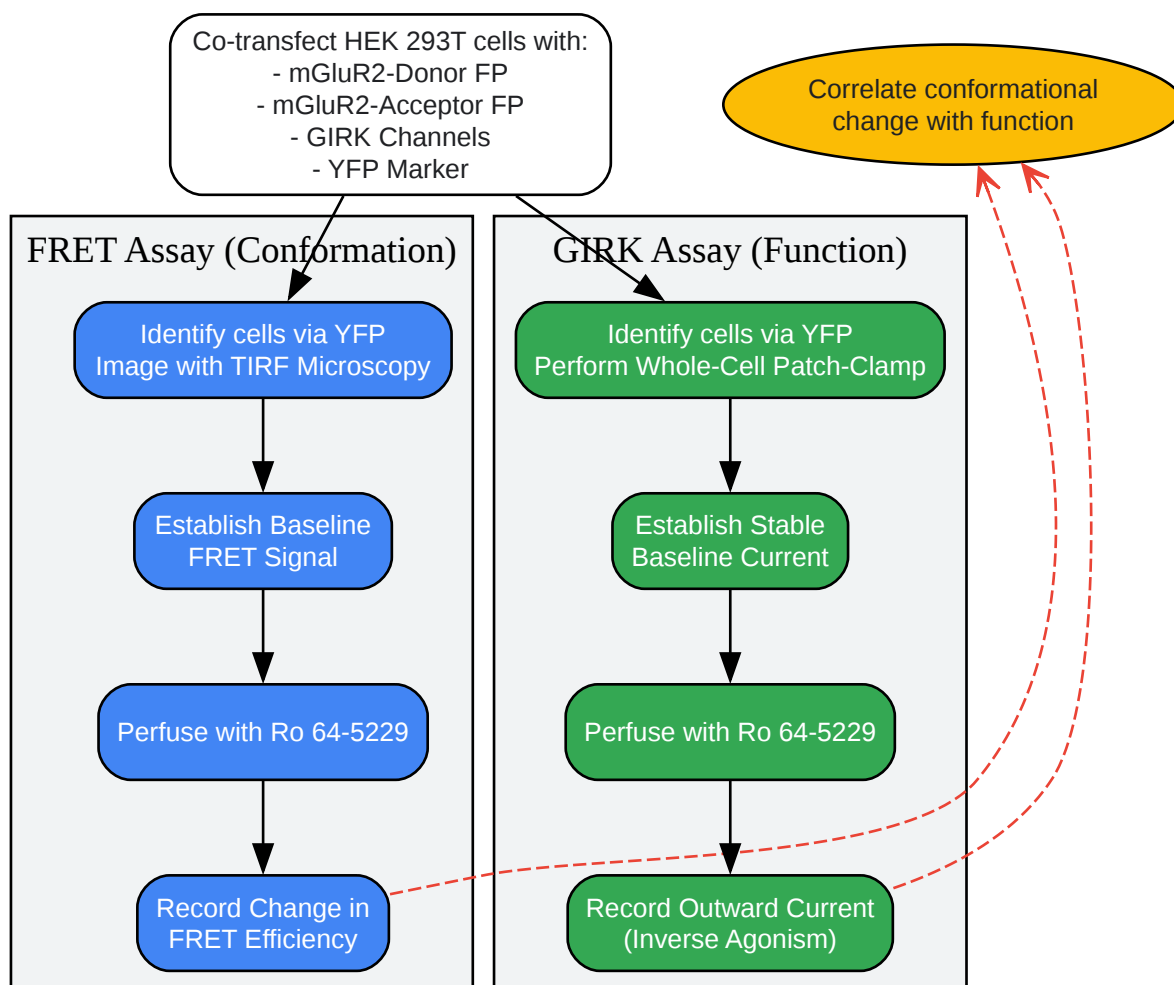
These advanced techniques, often performed in parallel, provide real-time insights into receptor dynamics and downstream functional consequences in a live-cell context. FRET (Förster Resonance Energy Transfer) between fluorescent tags on the transmembrane domains (TMDs) of the mGluR2 dimer reports on conformational changes, while a GIRK channel assay measures the functional output of G β γ signaling.

Objective: To correlate the conformational effects of **Ro 64-5229** on the mGluR2 TMD with its functional activity as an inverse agonist.

Methodology:

- Cell Culture and Transfection:
 - Use HEK 293T cells cultured under standard conditions.
 - Co-transfect cells with plasmids encoding:
 - mGluR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).
 - mGluR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).
 - GIRK1/2 channel subunits.
 - A fluorescent protein (e.g., YFP) as a transfection marker.
- FRET Imaging:
 - Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.
 - Establish a baseline FRET signal in buffer.
 - Perfuse the cells with a known concentration of **Ro 64-5229** and record the change in FRET signal over time. A FRET increase indicates a conformational change in the TMD dimer.
- GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):
 - Identify transfected cells via YFP fluorescence.

- Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.
- Establish a stable baseline current.
- Perfuse with **Ro 64-5229**. An outward current indicates the closure of GIRK channels that were basally active, demonstrating inverse agonism.
- Data Analysis:
 - For FRET, calculate the change in FRET efficiency and plot against **Ro 64-5229** concentration to determine an EC_{50} for the conformational effect.
 - For electrophysiology, quantify the change in baseline current induced by the compound.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for FRET and GIRK channel assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. Conformational dynamics between transmembrane domains and allosteric modulation of a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ro 64-5229 CAS number 246852-46-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680700#ro-64-5229-cas-number-246852-46-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com